

3-Benzylxy-4-methoxybenzyl Alcohol: A Technical Guide to Safety and Hazard Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(Benzylxy)-4-methoxyphenyl)methanol
Cat. No.: B154498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-Benzylxy-4-methoxybenzyl alcohol (CAS RN: 78370-13-5). Due to a notable lack of publicly available quantitative toxicological data for this specific compound, this document focuses on established international testing protocols to guide its safety assessment. This guide summarizes the available hazard classifications and details the standard experimental methodologies, primarily referencing the Organization for Economic Co-operation and Development (OECD) guidelines, that are essential for a thorough evaluation of its toxicological profile. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to understand the potential hazards and to design appropriate safety evaluation studies.

Introduction

3-Benzylxy-4-methoxybenzyl alcohol, also known as Vanillyl benzyl ether, is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its safety and hazard profile is paramount for ensuring safe handling and for regulatory compliance. This guide addresses the current state of knowledge regarding the

safety of this compound and outlines the necessary experimental procedures for a comprehensive risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Benzylxy-4-methoxybenzyl alcohol is presented in Table 1. These properties are crucial for understanding the potential exposure routes and the environmental fate of the compound.

Table 1: Physicochemical Properties of 3-Benzylxy-4-methoxybenzyl alcohol

Property	Value	Reference
Molecular Formula	C15H16O3	[1]
Molecular Weight	244.28 g/mol	[1]
CAS Number	78370-13-5 (alternate: 1860-60-2)	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
LogP (octanol/water)	2.2 (Computed)	[1]

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, 3-Benzylxy-4-methoxybenzyl alcohol has been classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[\[1\]](#) The available hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for 3-Benzylxy-4-methoxybenzyl alcohol

Hazard Class	Hazard Statement	Pictogram	Signal Word	Reference
Skin Corrosion/Irritation	H315: Causes skin irritation	Irritant	Warning	[2]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	Irritant	Warning	[2]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	Irritant	Warning	[2]
Hazardous to the Aquatic Environment (Acute)	H400: Very toxic to aquatic life	Environmental	Warning	[1]

Toxicological Data Summary

A comprehensive search of publicly available literature and databases reveals a significant gap in specific toxicological data for 3-Benzylxy-4-methoxybenzyl alcohol. The following tables summarize the status of available data for key toxicological endpoints.

Table 3: Acute Toxicity Data for 3-Benzylxy-4-methoxybenzyl alcohol

Endpoint	Test Species	Route	Value (e.g., LD50)	Reference
Acute Oral Toxicity	Not tested	Oral	Data not available	
Acute Dermal Toxicity	Not tested	Dermal	Data not available	
Acute Inhalation Toxicity	Not tested	Inhalation	Data not available	

Table 4: Irritation and Sensitization Data for 3-Benzyl-4-methoxybenzyl alcohol

Endpoint	Test Species	Result	Reference
Skin Irritation	Not tested	Data not available	
Eye Irritation	Not tested	Data not available	
Skin Sensitization	Not tested	Data not available	

Table 5: Repeated Dose, Genetic, and Reproductive Toxicity Data for 3-Benzyl-4-methoxybenzyl alcohol

Endpoint	Test System	Result	Reference
Repeated Dose Toxicity	Not tested	Data not available	
Germ Cell Mutagenicity	Not tested	Data not available	
Carcinogenicity	Not tested	Data not available	
Reproductive Toxicity	Not tested	Data not available	

Illustrative Data from a Structurally Related Compound: 4-Methoxybenzyl alcohol (CAS: 105-13-5)

To provide context on the types of quantitative data that would be generated from toxicological studies, Table 6 presents data for the structurally related compound, 4-Methoxybenzyl alcohol. It is critical to note that this data is not representative of 3-Benzylxy-4-methoxybenzyl alcohol and should only be used for illustrative purposes.

Table 6: Toxicological Data for 4-Methoxybenzyl alcohol (for illustrative purposes only)

Endpoint	Test Species	Route	Value (e.g., LD50)	Reference
Acute Oral Toxicity	Rat (female)	Oral	LD50 > 5,000 mg/kg	[3]
Acute Dermal Toxicity	Rabbit	Dermal	LD50 = 3,000 mg/kg	[3]
Skin Irritation	In vitro	-	Irritating	[3]
Eye Irritation	In vitro	-	Causes serious eye irritation	[3]
Skin Sensitization	Mouse (LLNA)	-	Skin sensitiser (1B)	[3]
Germ Cell Mutagenicity	Ames test	-	Negative	[3]

Recommended Experimental Protocols for Safety Assessment

In the absence of specific data, a comprehensive safety assessment of 3-Benzylxy-4-methoxybenzyl alcohol would require conducting a battery of standardized toxicological tests. The following sections detail the methodologies for key experiments based on OECD guidelines.

Acute Toxicity

- Oral Toxicity (OECD Guideline 423): This test provides information on the health hazards likely to arise from a single oral exposure. The substance is administered to fasted female

rats at a starting dose, and the animals are observed for up to 14 days for signs of toxicity and mortality.

- Dermal Toxicity (OECD Guideline 402): This study assesses the potential for a substance to cause toxicity through skin contact. A single dose is applied to the shaved skin of rats or rabbits, and the animals are observed for 14 days.
- Inhalation Toxicity (OECD Guideline 403): This guideline is used to determine the toxicity of a substance when inhaled. The test substance is administered as a gas, vapor, aerosol, or mixture to rodents for a defined period, followed by an observation period.

Skin and Eye Irritation

- Skin Irritation/Corrosion (OECD Guideline 404): This in vivo test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The test substance is applied to the shaved skin of albino rabbits, and the site is observed for erythema and edema at specified intervals.
- Eye Irritation/Corrosion (OECD Guideline 405): This study assesses the potential for a substance to cause damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

Skin Sensitization

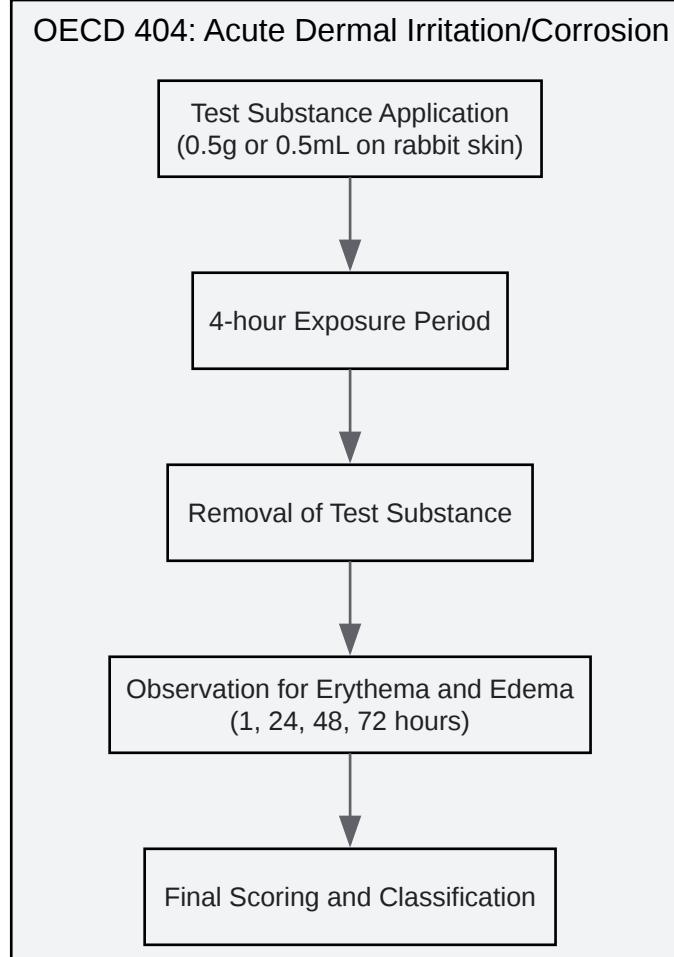
- Local Lymph Node Assay (LLNA) (OECD Guideline 429): The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.

Genotoxicity

- Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are an indication of mutagenic potential.
- In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells by identifying the presence

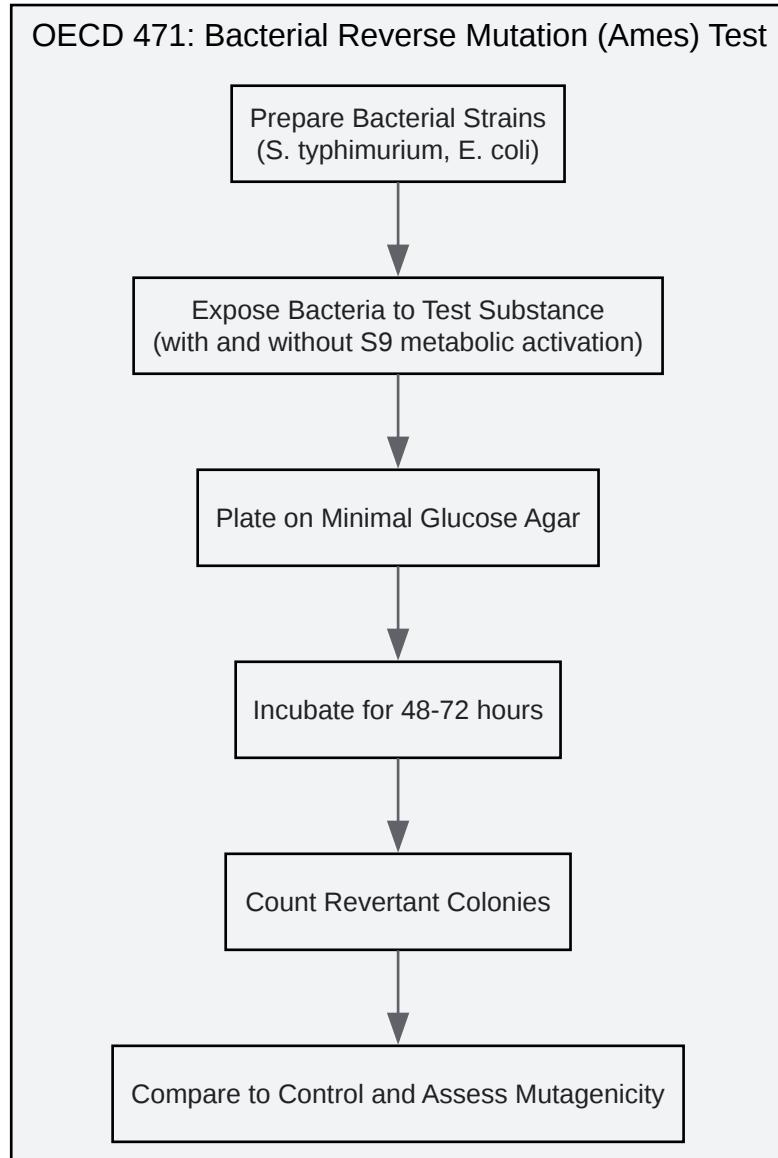
of micronuclei in the cytoplasm of interphase cells.

Repeated Dose Toxicity

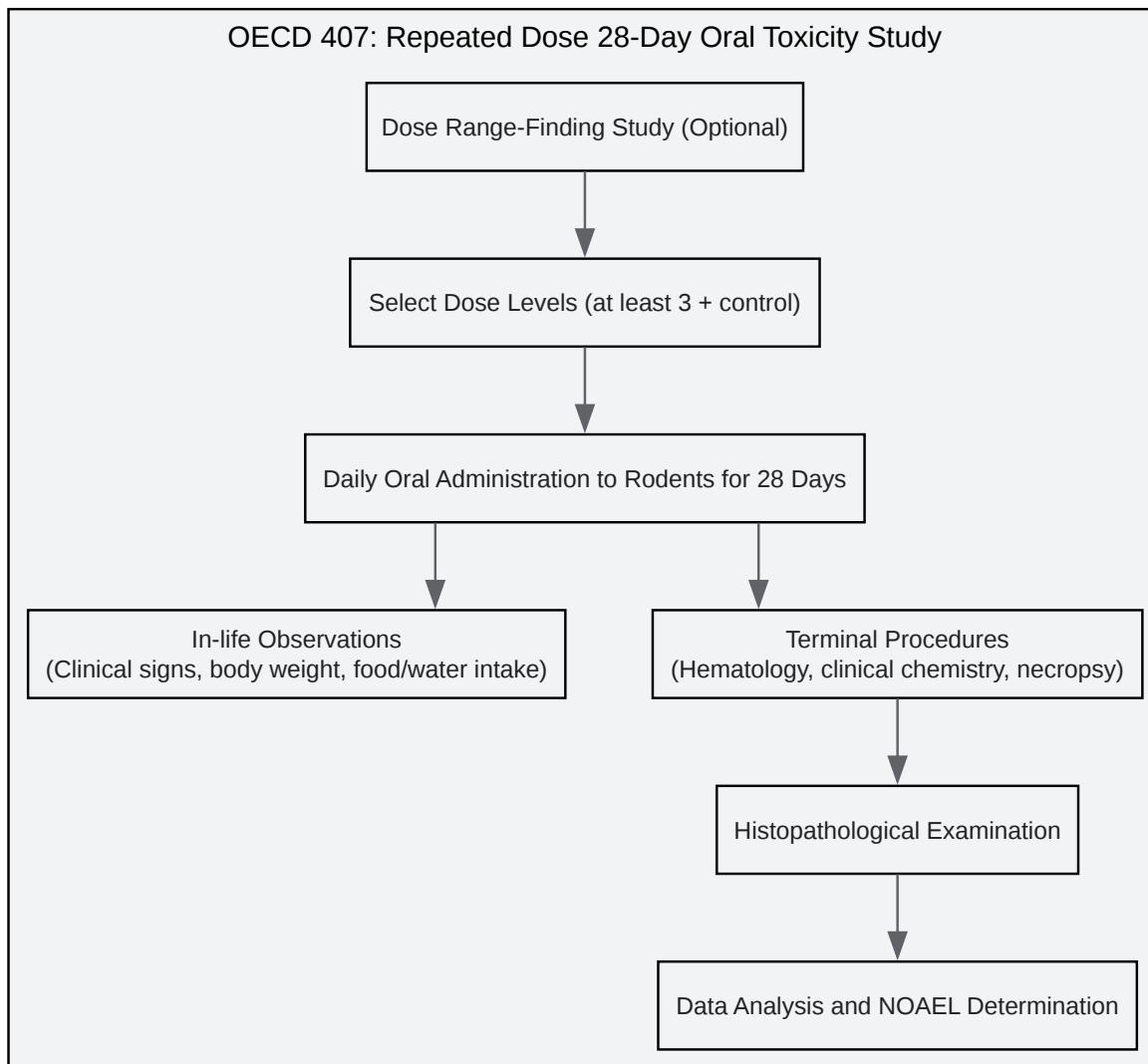

- 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407): This study provides information on the potential adverse effects of a substance following repeated oral administration for 28 days. Key endpoints include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs.

Reproductive and Developmental Toxicity

- Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421): This screening study provides initial information on the potential effects of a substance on male and female reproductive performance, including fertility, gestation, and early postnatal development.


Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental protocols for assessing the safety and hazards of a chemical like 3-Benzyl-4-methoxybenzyl alcohol.


[Click to download full resolution via product page](#)

Workflow for OECD 404 Skin Irritation Test.

[Click to download full resolution via product page](#)

Workflow for OECD 471 Ames Test.

[Click to download full resolution via product page](#)

Workflow for OECD 407 Repeated Dose Toxicity Study.

Environmental Hazards

According to GHS classifications, 3-Benzylxy-4-methoxybenzyl alcohol is considered very toxic to aquatic life.^[1] A comprehensive environmental risk assessment would necessitate further studies to determine its potential for bioaccumulation and its effects on other environmental compartments.

Conclusion and Recommendations

There is a significant lack of empirical data on the safety and hazards of 3-Benzylxy-4-methoxybenzyl alcohol. The available GHS classifications indicate that it should be handled as a skin, eye, and respiratory irritant, and as a substance that is very toxic to aquatic life. For a complete safety profile, it is imperative that a battery of toxicological tests, following established OECD guidelines, be conducted. This guide provides the foundational framework for designing and interpreting such studies. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound until comprehensive toxicological data becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Benzylxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzylxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Benzylxy-4-methoxybenzyl Alcohol: A Technical Guide to Safety and Hazard Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154498#safety-and-hazards-of-3-benzylxy-4-methoxybenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com